REACTION_CXSMILES
|
[C:1]([CH2:3][S:4][C:5]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:6]=1[O:7][CH2:8][C:9]#[N:10])#[N:2].C[O-].[Na+].C(O)(=O)C>CN(C)C=O>[NH2:10][C:9]1[CH2:8][O:7][C:6]2[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[CH:14][C:5]=2[S:4][C:3]=1[C:1]#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(#N)CSC1=C(OCC#N)C=CC(=C1)OC
|
Name
|
sodium methoxide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise to the solution under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling and under a nitrogen gas stream
|
Type
|
STIRRING
|
Details
|
by stirring for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1COC2=C(SC1C#N)C=C(C=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |